Cas no 20873-28-3 (CINNOLINE, 4,6-DIMETHYL-)

CINNOLINE, 4,6-DIMETHYL- 化学的及び物理的性質
名前と識別子
-
- CINNOLINE, 4,6-DIMETHYL-
- 4,6-Dimethyl-cinnoline
- SCHEMBL8404440
- SFYXKILVPLPBKP-UHFFFAOYSA-N
- 4,6-dimethylcinnoline
- 20873-28-3
-
- インチ: InChI=1S/C10H10N2/c1-7-3-4-10-9(5-7)8(2)6-11-12-10/h3-6H,1-2H3
- InChIKey: SFYXKILVPLPBKP-UHFFFAOYSA-N
- SMILES: CC1=CC2=C(C)C=NN=C2C=C1
計算された属性
- 精确分子量: 158.084398327g/mol
- 同位素质量: 158.084398327g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 12
- 回転可能化学結合数: 0
- 複雑さ: 158
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 25.8Ų
- XLogP3: 1.7
CINNOLINE, 4,6-DIMETHYL- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A367038-1g |
4,6-Dimethylcinnoline |
20873-28-3 | 97% | 1g |
$830.0 | 2025-02-21 | |
Chemenu | CM514437-1g |
4,6-Dimethylcinnoline |
20873-28-3 | 97% | 1g |
$*** | 2023-03-30 |
CINNOLINE, 4,6-DIMETHYL- 関連文献
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
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J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
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Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
CINNOLINE, 4,6-DIMETHYL-に関する追加情報
CINNOLINE, 4,6-DIMETHYL- (CAS No. 20873-28-3): A Comprehensive Overview in Modern Chemical Research
The compound CINNOLINE, 4,6-DIMETHYL- (CAS No. 20873-28-3) represents a significant area of interest in the realm of chemical and pharmaceutical research. This heterocyclic aromatic compound, characterized by its unique structural and functional properties, has garnered attention due to its potential applications in various scientific domains. Understanding its chemical profile, synthesis methods, and emerging research applications is crucial for leveraging its full potential.
CINNOLINE, 4,6-DIMETHYL- belongs to the class of nitrogen-containing heterocycles, which are widely recognized for their diverse biological activities. The presence of two methyl groups at the 4 and 6 positions enhances its reactivity and makes it a valuable intermediate in organic synthesis. This compound's molecular structure consists of a benzene ring fused with a pyridine ring, with nitrogen at the 1-position and methyl groups at specified locations.
The synthesis of CINNOLINE, 4,6-DIMETHYL- typically involves multi-step organic reactions that highlight the compound's versatility. Common synthetic pathways include Friedel-Crafts alkylation followed by cyclization or condensation reactions with appropriate precursors. These synthetic routes have been optimized to ensure high yield and purity, making the compound suitable for further functionalization and application in pharmaceuticals.
In recent years, CINNOLINE, 4,6-DIMETHYL- has been explored for its pharmacological properties. Researchers have been particularly interested in its potential as a scaffold for drug development due to its ability to interact with various biological targets. Preliminary studies suggest that this compound exhibits inhibitory effects on certain enzymes and receptors, which could be beneficial in treating inflammatory diseases and neurological disorders.
One of the most promising areas of research involving CINNOLINE, 4,6-DIMETHYL- is its role in developing novel anticancer agents. The compound's unique structure allows it to disrupt key signaling pathways involved in cancer cell proliferation. Recent studies have demonstrated its ability to induce apoptosis in cancer cells while minimizing toxicity to healthy cells. This selective toxicity makes it an attractive candidate for further development into a therapeutic agent.
Additionally, CINNOLINE, 4,6-DIMETHYL- has shown promise in the field of antimicrobial research. Its ability to interfere with bacterial cell wall synthesis and metabolic processes makes it effective against a range of bacterial strains. This property is particularly relevant in the context of rising antibiotic resistance rates, where novel antimicrobial agents are urgently needed.
The compound's potential extends beyond pharmaceutical applications into materials science. Its aromatic structure and electron-rich nature make it a candidate for use in organic electronics and photovoltaic devices. Researchers are exploring its utility as a component in organic light-emitting diodes (OLEDs) and solar cells due to its ability to absorb light across a broad spectrum.
The chemical stability of CINNOLINE, 4,6-DIMETHYL- under various conditions is another area of focus. Studies have investigated its behavior under different temperatures, pH levels, and exposure to light or oxygen. These studies are essential for determining its shelf life and optimizing storage conditions to maintain its integrity for long-term applications.
In conclusion, CINNOLINE, 4,6-DIMETHYL- (CAS No. 20873-28-3) is a multifaceted compound with significant potential across multiple scientific disciplines. Its unique structural features make it valuable in pharmaceutical development, antimicrobial research, and materials science. Continued exploration of its properties and applications will likely uncover even more innovative uses for this versatile chemical entity.
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